Indacaterol N-Glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

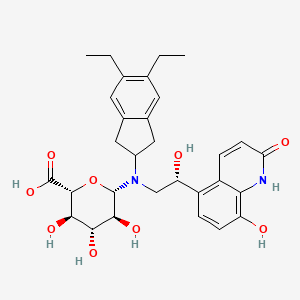

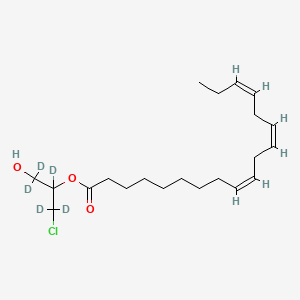

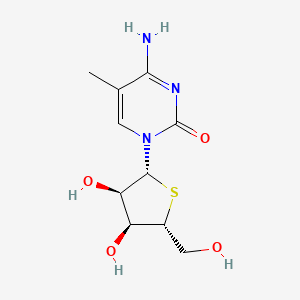

Indacaterol N-Glucuronide is a metabolite of Indacaterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma . Indacaterol itself is known for its rapid onset and prolonged duration of action, making it a valuable therapeutic agent in respiratory medicine . The glucuronidation of Indacaterol results in the formation of this compound, which is a significant pathway in the metabolism and excretion of the parent compound .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Indacaterol N-Glucuronide involves the glucuronidation of Indacaterol. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of glucuronic acid to Indacaterol . The reaction conditions often include the presence of UDP-glucuronic acid and the UGT enzyme in an appropriate buffer system.

Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the large-scale synthesis of Indacaterol involves advanced organic synthesis techniques, including the use of chiral catalysts to ensure the production of the desired enantiomer . The glucuronidation process can be replicated in vitro using liver microsomes or recombinant UGT enzymes for research purposes .

化学反应分析

Types of Reactions: Indacaterol N-Glucuronide primarily undergoes metabolic reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to hydroxylated metabolites.

Glucuronidation: Catalyzed by UGT enzymes, forming glucuronide conjugates.

Common Reagents and Conditions:

Oxidation: Requires cytochrome P450 enzymes, NADPH, and oxygen.

Glucuronidation: Requires UDP-glucuronic acid and UGT enzymes.

Major Products:

Hydroxylated Indacaterol: Formed through oxidation.

This compound: Formed through glucuronidation.

科学研究应用

Indacaterol N-Glucuronide has several applications in scientific research:

Pharmacokinetics: Studying the metabolism and excretion of Indacaterol.

Drug Development: Understanding the metabolic pathways can aid in the development of new drugs with improved efficacy and safety profiles.

Toxicology: Assessing the safety and potential side effects of Indacaterol and its metabolites.

作用机制

Indacaterol N-Glucuronide itself does not have a direct therapeutic effect. its formation is crucial for the metabolism and clearance of Indacaterol from the body . Indacaterol works by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation . This action increases the diameter of the airways, improving airflow and reducing symptoms of COPD and asthma .

相似化合物的比较

Formoterol: Another long-acting beta-2 adrenergic agonist used for asthma and COPD.

Salmeterol: A long-acting beta-2 adrenergic agonist with a slower onset but longer duration of action compared to Indacaterol.

Uniqueness of Indacaterol N-Glucuronide: this compound is unique due to its rapid onset and prolonged duration of action, which allows for once-daily dosing . This is in contrast to other beta-2 agonists like Formoterol and Salmeterol, which may require more frequent dosing .

属性

分子式 |

C30H36N2O9 |

|---|---|

分子量 |

568.6 g/mol |

IUPAC 名称 |

(2R,3R,4R,5S,6S)-6-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H36N2O9/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)32(29-27(38)25(36)26(37)28(41-29)30(39)40)13-22(34)19-5-7-21(33)24-20(19)6-8-23(35)31-24/h5-10,18,22,25-29,33-34,36-38H,3-4,11-13H2,1-2H3,(H,31,35)(H,39,40)/t22-,25+,26+,27-,28+,29-/m0/s1 |

InChI 键 |

AYUINKXDLMIPNM-LBPVPJGVSA-N |

手性 SMILES |

CCC1=C(C=C2CC(CC2=C1)N(C[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)CC |

规范 SMILES |

CCC1=C(C=C2CC(CC2=C1)N(CC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5C(C(C(C(O5)C(=O)O)O)O)O)CC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)

![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)

![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)

![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)

![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)